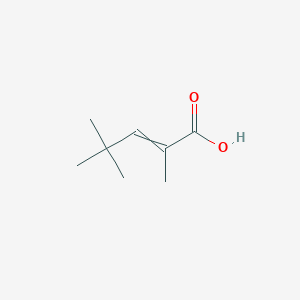

2,4,4-Trimethylpent-2-enoic acid

Descripción

Propiedades

IUPAC Name |

2,4,4-trimethylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(7(9)10)5-8(2,3)4/h5H,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWUSHPRMWJNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,4 Trimethylpent 2 Enoic Acid and Its Derivatives

Direct Synthesis Approaches

Direct methods for the synthesis of 2,4,4-trimethylpent-2-enoic acid offer efficient routes from readily available starting materials. These approaches are designed to construct the carbon skeleton and introduce the carboxylic acid functionality in a controlled manner.

Nickel-Catalyzed Hydrocarboxylation of Alkynesfigshare.com

Nickel-catalyzed hydrocarboxylation has emerged as a powerful tool for the synthesis of α,β-unsaturated carboxylic acids from alkynes. figshare.com This method can be highly regio- and stereoselective, providing a direct route to the desired products. figshare.comresearchgate.net The reaction typically involves the addition of a hydrogen atom and a carboxyl group across the carbon-carbon triple bond of an alkyne. figshare.com

One effective approach utilizes formic acid as a source of both the hydrogen and the carboxyl group, proceeding through a catalytic carbon monoxide recycling mechanism. figshare.comresearchgate.net This atom-economic process is advantageous as it avoids the use of toxic carbon monoxide gas directly. researchgate.net The synthesis of this compound via this method would start from di-tert-butylacetylene (2,2,5,5-tetramethyl-3-hexyne).

The regioselectivity of nickel-catalyzed hydrocarboxylation is a critical aspect, particularly for unsymmetrical alkynes. researchgate.netscispace.com In the case of di-tert-butylacetylene, a symmetrical alkyne, only one regioisomer is possible. However, studies on unsymmetrical dialkyl acetylenes demonstrate that steric effects are the dominant factor in determining the site of carboxylation. For instance, the hydrocarboxylation of 4,4-dimethyl-2-pentyne, which has a tert-butyl group and a methyl group on the alkyne, results in the carboxylation occurring exclusively at the less sterically hindered carbon atom. researchgate.net This suggests that for sterically hindered alkynes, the nickel catalyst will preferentially add to the less bulky side. The stereoselectivity of these reactions is generally high, leading predominantly to the E-isomer (syn-addition of hydrogen and the carboxyl group). researchgate.net

A proposed mechanistic scenario involves the formation of nickelalactone intermediates. scispace.com The regioselectivity is thought to arise from the preferential reaction of the alcohol proton source with the nickelalactone intermediate that minimizes steric clash with the bulky alkyl substituents on the alkyne. scispace.com

The choice of the nickel catalyst, ligand, and reaction conditions significantly impacts the yield and selectivity of the hydrocarboxylation reaction. researchgate.net A typical catalytic system consists of a nickel(II) salt, such as Ni(acac)₂, and a phosphine (B1218219) ligand, like 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz). researchgate.net A carboxylic acid anhydride, for example, pivalic anhydride, is often added in catalytic amounts to facilitate the reaction with formic acid. researchgate.net

The reaction parameters, including the solvent, temperature, and concentration of reagents, are optimized to maximize the yield of the desired α,β-unsaturated carboxylic acid. For instance, the reaction is often carried out in a solvent like toluene (B28343) at an elevated temperature, typically around 100 °C. researchgate.net The table below summarizes the influence of various parameters on a model nickel-catalyzed hydrocarboxylation reaction.

| Parameter | Variation | Effect on Yield and Selectivity |

| Nickel Source | Ni(acac)₂, NiCl₂(glyme) | Both can be effective, with Ni(acac)₂ often used. |

| Ligand | dppbz, dppen, dppp | The choice of bisphosphine ligand is crucial; dppbz often provides optimal results. researchgate.net |

| Additive | Pivalic Anhydride | Catalytic amounts are essential for the reaction with formic acid. researchgate.net |

| Solvent | Toluene, DMF | Toluene is a common solvent for these reactions. researchgate.net |

| Temperature | 80-100 °C | Higher temperatures are generally required for efficient conversion. researchgate.netscispace.com |

This table presents generalized findings from nickel-catalyzed hydrocarboxylation reactions and is for illustrative purposes.

Grignard Reagent-Mediated Syntheseschemguide.co.ukquora.com

Grignard reagents are versatile nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. chemguide.co.ukquora.com Their reaction with carbonyl compounds provides a classic method for the preparation of alcohols. chemguide.co.ukyoutube.comlibretexts.org This approach can be adapted to synthesize this compound.

A potential Grignard-based synthesis of this compound involves the reaction of the Grignard reagent derived from 1-ethoxypropyne with methyl isopropyl ketone (3-methyl-2-butanone). chemguide.co.uk In this reaction, the ethoxypropynyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl isopropyl ketone. chemguide.co.ukquora.com This addition reaction, after an aqueous workup, yields a tertiary propargylic alcohol intermediate. chemguide.co.uk

The reaction proceeds as follows:

Formation of the Grignard Reagent: 1-Ethoxypropyne is reacted with a Grignard reagent like ethylmagnesium bromide to form the corresponding ethoxypropynylmagnesium bromide.

Addition to Ketone: The prepared Grignard reagent is then reacted with methyl isopropyl ketone. chemguide.co.uk

Formation of Tertiary Propargylic Alcohol: Subsequent hydrolysis of the reaction mixture yields the tertiary propargylic alcohol, 2,4,4-trimethyl-1-ethoxypent-1-yn-3-ol. chemguide.co.uk

The tertiary propargylic alcohol formed in the Grignard reaction is not the final product. It must be converted to the α,β-unsaturated acid. This transformation can be achieved through a rearrangement reaction. While direct enolization of the Grignard adduct itself is a complex process, the tertiary propargylic alcohol can undergo an acid-catalyzed rearrangement, known as the Meyer-Schuster rearrangement. acs.orgwikipedia.orgsynarchive.comrsc.org

The Meyer-Schuster rearrangement converts tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgsynarchive.com In this specific case, the rearrangement of the ethoxy-substituted propargylic alcohol would lead to an α,β-unsaturated ester, which can then be hydrolyzed to the desired carboxylic acid. The mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift of the hydroxyl group to form an allene (B1206475) intermediate, which then tautomerizes to the more stable α,β-unsaturated carbonyl compound. wikipedia.org

The proposed steps are:

Acid-Catalyzed Rearrangement: The tertiary propargylic alcohol is treated with an acid catalyst. acs.orgwikipedia.org

Formation of α,β-Unsaturated Ester: The Meyer-Schuster rearrangement of the ethoxy-substituted propargylic alcohol yields the ethyl ester of this compound. acs.orgwikipedia.org

Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to afford the final product, this compound.

The table below outlines the key transformations in this Grignard-based synthetic route.

| Step | Reactants | Key Transformation | Product of Step |

| 1 | 1-Ethoxypropyne, Ethylmagnesium Bromide | Formation of Grignard Reagent | Ethoxypropynylmagnesium Bromide |

| 2 | Ethoxypropynylmagnesium Bromide, Methyl Isopropyl Ketone | Nucleophilic Addition | Tertiary Propargylic Alcohol Adduct |

| 3 | Tertiary Propargylic Alcohol | Acid-Catalyzed Meyer-Schuster Rearrangement | Ethyl 2,4,4-trimethylpent-2-enoate |

| 4 | Ethyl 2,4,4-trimethylpent-2-enoate | Hydrolysis | This compound |

This table illustrates a plausible synthetic sequence based on established organic reactions.

Condensation and Elimination Routes

Condensation reactions, which form carbon-carbon bonds, followed by the elimination of a small molecule like water, are a cornerstone of organic synthesis and provide a direct route to the α,β-unsaturated carbonyl system of the target molecule.

A plausible and effective approach is the Reformatsky reaction . This reaction involves the treatment of an α-haloester with zinc dust to form a zinc enolate, which then acts as a nucleophile. In a synthesis targeting a derivative of this compound, pivalaldehyde (2,2-dimethylpropanal) can be reacted with the Reformatsky reagent derived from an ethyl α-halo propionate. The initial product is a β-hydroxy ester, which is then dehydrated under acidic or basic conditions to yield the target α,β-unsaturated ester, ethyl 2,4,4-trimethylpent-2-enoate.

Another classical strategy is the Aldol-type condensation . While a direct self-condensation is not feasible, a directed aldol (B89426) reaction between the enolate of a propanoate ester (e.g., lithium diisopropylamide as a base) and pivalaldehyde could be envisioned. However, controlling the reactivity and preventing side reactions can be challenging. Subsequent elimination of the hydroxyl group would again lead to the desired unsaturated product.

Multi-Step Conversions from Precursors

Multi-step syntheses offer greater flexibility and control in constructing complex molecules from simpler, readily available starting materials. youtube.comyoutube.com

One of the most powerful multi-step methods for forming carbon-carbon double bonds is the Wittig reaction . This reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde. To synthesize an ester of this compound, di-tert-butyl ketone could be used as the carbonyl component. The corresponding ylide would be generated from an α-haloester, such as ethyl 2-(triphenylphosphoranylidene)propanoate. The reaction directly forms the double bond and installs the ester functionality in a single, high-yielding step.

An alternative multi-step route could begin with the allylic bromination of a suitable alkene precursor. researchgate.net For example, starting with 2,4,4-trimethyl-1-pentene, allylic bromination using N-bromosuccinimide (NBS) and a radical initiator would install a bromine atom at the allylic position. This bromide could then be converted to a Grignard reagent or other organometallic species, followed by carboxylation using carbon dioxide to introduce the carboxylic acid group. Subsequent isomerization of the double bond into conjugation with the carbonyl group would be necessary to yield the final product.

Synthesis of Esters and Other Functional Derivatives of this compound

The carboxylic acid functionality serves as a versatile handle for the synthesis of numerous derivatives, most notably esters and amides.

Esterification Protocols (e.g., Ethyl Ester Synthesis)

Esters of this compound are valuable synthetic intermediates and have applications in various chemical fields. The ethyl ester, ethyl 2,4,4-trimethylpent-2-enoate, is a common derivative. nih.gov

Fischer-Speier Esterification: This is the most direct method, involving the reaction of this compound with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is driven to completion by removing the water formed, typically through azeotropic distillation.

Acyl Chloride Route: For substrates that are sensitive to strong acids, a milder, two-step procedure is often employed. The carboxylic acid is first converted to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2,4,4-trimethylpent-2-enoyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct.

Modern Catalytic Methods: Indium(III) triflate (In(OTf)₃) has been shown to be an effective catalyst for the synthesis of related substituted enoates from β-keto esters and alkynes. orgsyn.org This type of modern catalytic approach can offer high efficiency under specific conditions.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Ethanol, H₂SO₄ (cat.) | Reflux in excess ethanol | Inexpensive reagents, simple procedure | Harsh acidic conditions, requires equilibrium shift |

| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Ethanol, Pyridine | Step 1: Reflux Step 2: 0°C to RT | High yield, mild conditions for ester formation | Requires an extra step, uses hazardous reagents |

| Coupling Agent Route | Ethanol, DCC, DMAP (cat.) | Room temperature | Very mild conditions, good for sensitive substrates | Higher cost of reagents, byproduct removal |

Amide Formation

Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. Due to the low reactivity of carboxylic acids, direct reaction with amines requires very high temperatures and is generally inefficient. Therefore, activation of the carboxylic acid is necessary. masterorganicchemistry.com

Via Acyl Chlorides: As with esterification, the most common method involves converting the carboxylic acid to 2,4,4-trimethylpent-2-enoyl chloride. The subsequent reaction of this acyl chloride with a desired amine (e.g., ammonia (B1221849) for a primary amide, a primary amine for a secondary amide) readily proceeds at low to ambient temperatures to give the corresponding amide in high yield. masterorganicchemistry.com

Using Coupling Reagents: To avoid the harsh conditions of acyl chloride formation, peptide coupling reagents are widely used. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond under very mild, neutral conditions. A catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added to increase the reaction rate. masterorganicchemistry.com This method is particularly useful in complex molecule synthesis where preserving stereochemistry is critical. masterorganicchemistry.com

Asymmetric Synthesis Approaches and Stereochemical Control

While this compound itself is an achiral molecule, the principles of asymmetric synthesis are crucial for preparing chiral derivatives or precursors with defined stereochemistry. For instance, reactions at the double bond (e.g., hydrogenation, epoxidation, dihydroxylation) or the use of precursors with stereocenters can lead to chiral products.

Enantioselective Catalytic Methods

Enantioselective catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Asymmetric Hydrogenation: The double bond of this compound or its esters could be hydrogenated to produce the chiral saturated analogue, 2,4,4-trimethylpentanoic acid. This transformation can be rendered enantioselective by using a chiral transition metal catalyst. Complexes of rhodium or iridium with chiral phosphine ligands (e.g., BINAP) are well-established for the asymmetric hydrogenation of functionalized alkenes, often providing products with high enantiomeric excess (ee). rsc.org

Chiral Auxiliary-Based Methods: An alternative strategy involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct a stereoselective reaction. For example, the carboxylic acid could be converted to an amide using a chiral amine, such as one of Evans' oxazolidinone auxiliaries. nih.gov The resulting chiral enoate system could then undergo stereoselective reactions, such as conjugate addition or epoxidation, where the auxiliary directs the incoming reagent to one face of the molecule. Subsequent removal of the auxiliary would yield an enantiomerically enriched product. The Evans' aldol reaction, for instance, is a powerful method for establishing stereocenters in structures similar to the target molecule's backbone. nih.gov

Phase-Transfer Catalysis: For creating stereocenters adjacent to the carbonyl group in related saturated systems, asymmetric phase-transfer catalysis offers a powerful tool. Using chiral ammonium (B1175870) salts, it is possible to perform enantioselective alkylations or halogenations on the α-position of carbonyl compounds, demonstrating a potential route for creating chiral derivatives. nih.gov

| Strategy | Reaction Type | Catalyst/Reagent Type | Potential Chiral Product | Reference Principle |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Reduction of C=C | Chiral Ir- or Rh-phosphine complex | (R)- or (S)-2,4,4-Trimethylpentanoic acid | Ir-catalyzed asymmetric hydrogenation. rsc.org |

| Chiral Auxiliary | Aldol Condensation | Evans' Oxazolidinone Auxiliary | Enantiopure precursor with multiple stereocenters | Stereocontrolled synthesis via Evans' aldol reaction. nih.gov |

| Asymmetric Epoxidation | Oxidation of C=C | Jacobsen's Catalyst | Chiral epoxide derivative | Stereoselective epoxidation of unfunctionalized alkenes. youtube.com |

Diastereoselective Synthesis of this compound Isomers

The diastereoselective synthesis of the isomers of this compound can be approached through established olefination and carbon-carbon bond-forming reactions that are known to exhibit high levels of stereocontrol. The primary challenge lies in managing the steric bulk of the tert-butyl group, which significantly influences the transition state geometries and, consequently, the diastereomeric outcome of the reactions.

One of the most effective methods for the stereoselective formation of alkenes is the Horner-Wadsworth-Emmons (HWE) reaction . nrochemistry.comorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. For the synthesis of esters of this compound, this would involve the reaction of pivaldehyde (2,2-dimethylpropanal) with a phosphonoacetate ester, such as triethyl phosphonoacetate. The HWE reaction generally favors the formation of the (E)-alkene, often with high selectivity. nrochemistry.comorganic-chemistry.org The mechanism proceeds through a series of intermediates, with the formation of the oxaphosphetane being the rate-determining step. The transition state leading to the (E)-isomer is typically lower in energy due to minimized steric interactions. nrochemistry.com

The reaction conditions, including the choice of base, solvent, and temperature, can influence the diastereoselectivity. For instance, using lithium salts and higher temperatures can enhance the (E)-selectivity. organic-chemistry.org

Table 1: Horner-Wadsworth-Emmons Reaction for the Synthesis of Ethyl 2,4,4-Trimethylpent-2-enoate

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Product Ratio (E:Z) |

| Pivaldehyde | Triethyl phosphonoacetate | NaH | THF | >95:5 |

| Pivaldehyde | Triethyl phosphonoacetate | LiCl/DBU | Acetonitrile | High E-selectivity |

An alternative and powerful strategy for establishing stereocenters is the chiral auxiliary-controlled aldol reaction . This method involves the temporary attachment of a chiral molecule (the auxiliary) to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org For the synthesis of this compound precursors, an acetate (B1210297) unit attached to a chiral auxiliary, such as an Evans oxazolidinone, can be used. blogspot.com

The process begins with the formation of a specific enolate (typically the Z-enolate when using boron triflates) from the chiral acetate derivative. harvard.edu This enolate then reacts with an aldehyde, in this case, pivaldehyde. The chiral auxiliary shields one face of the enolate, forcing the aldehyde to approach from the less hindered face, thereby controlling the absolute and relative stereochemistry of the newly formed β-hydroxy ester. blogspot.comharvard.edu Subsequent removal of the chiral auxiliary and elimination of the hydroxyl group would yield the desired α,β-unsaturated acid. The stereochemical outcome of the elimination step (syn- or anti-elimination) would determine the final geometry of the double bond.

Table 2: Diastereoselective Aldol Reaction using a Chiral Auxiliary

| Chiral Auxiliary | Aldehyde | Reagents for Enolization | Typical Diastereomeric Ratio (syn:anti) |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Pivaldehyde | Bu₂BOTf, i-Pr₂NEt | High syn-selectivity |

| (S)-4-Benzyl-2-oxazolidinone | Pivaldehyde | LDA | High syn-selectivity |

These methodologies provide robust and predictable pathways for the diastereoselective synthesis of the isomers of this compound and its derivatives, with the choice of method depending on the desired isomer and the available starting materials.

Chemical Reactivity and Transformation Mechanisms of 2,4,4 Trimethylpent 2 Enoic Acid

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

Electrophilic addition reactions are a hallmark of compounds containing carbon-carbon double bonds (alkenes). savemyexams.com In these reactions, the electron-rich pi (π) bond of the alkene attacks an electrophile, a species that is electron-deficient. libretexts.org This initial attack breaks the π bond and leads to the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. libretexts.orgyoutube.com

For α,β-unsaturated carboxylic acids like 2,4,4-trimethylpent-2-enoic acid, the double bond is conjugated with the carbonyl group of the carboxylic acid. This electronic arrangement influences the reactivity of the double bond.

Mechanistic Studies of Addition Reactions

The mechanism of electrophilic addition to an alkene generally proceeds in two steps. libretexts.org First, the electrophile is attacked by the π electrons of the double bond, forming a new sigma (σ) bond and a carbocation intermediate. libretexts.orgyoutube.com This step is typically the rate-determining step of the reaction. libretexts.org The second step involves a rapid attack by a nucleophile on the carbocation, resulting in the formation of another σ bond. libretexts.orgyoutube.com

In the case of α,β-unsaturated carbonyl compounds, the presence of the carbonyl group can influence the reaction pathway. While alkenes typically undergo electrophilic addition, aldehydes and ketones are more prone to nucleophilic addition at the carbonyl carbon. ncert.nic.in For α,β-unsaturated carboxylic acids, direct addition of an electrophile to the double bond is a possible pathway, particularly when a strong proton donor is available. nih.gov The reaction can proceed in a manner similar to an E2-like reaction. nih.gov

Computational studies on related α,β-unsaturated systems have shown that substituents on the double bond can affect the reaction mechanism. For instance, methyl and phenyl groups can decrease the reactivity of the α,β-unsaturated system. nih.gov The conformation of the molecule, whether it is in an s-cis or s-trans form, can also significantly impact its reactivity, with the s-cis conformation often being more reactive. nih.gov

Regiochemical and Stereochemical Outcomes of Additions

The regiochemistry of electrophilic additions to unsymmetrical alkenes is often governed by Markovnikov's rule. This rule states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom attaches to the carbon atom of the double bond that has the greater number of hydrogen atoms. lumenlearning.com This preference is due to the formation of the more stable carbocation intermediate. The stability of carbocations increases from primary to secondary to tertiary. libretexts.org

In this compound, the double bond is between carbon-2 and carbon-3. Carbon-2 is bonded to a methyl group and the carboxylic acid group, while carbon-3 is bonded to a hydrogen and a tert-butyl group. According to Markovnikov's rule, the proton would add to carbon-3, leading to the formation of a tertiary carbocation at carbon-2. This tertiary carbocation is more stable than the secondary carbocation that would be formed if the proton added to carbon-2. Subsequent attack by a nucleophile would occur at carbon-2.

The stereochemistry of electrophilic additions can result in the formation of syn or anti addition products, where the two new bonds are formed on the same or opposite faces of the double bond, respectively. masterorganicchemistry.com The specific stereochemical outcome is dependent on the reaction mechanism. masterorganicchemistry.com If the reaction proceeds through a planar carbocation intermediate, the nucleophile can attack from either face, leading to a mixture of syn and anti products, often resulting in a racemic mixture if a new chiral center is formed. chemistrysteps.comyoutube.com

Nucleophilic Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo nucleophilic acyl substitution reactions. However, the steric hindrance caused by the bulky tert-butyl group and the adjacent methyl group can significantly affect the reactivity of the carbonyl carbon.

Common nucleophilic reactions of carboxylic acids include esterification (reaction with an alcohol), and amide formation (reaction with an amine). These reactions typically require activation of the carboxylic acid, for example, by converting it into a more reactive acyl chloride or by using a coupling agent.

While nucleophilic attack can occur at the carbonyl carbon, α,β-unsaturated systems also allow for conjugate addition (or 1,4-addition), where a nucleophile adds to the β-carbon of the double bond. libretexts.org This type of reaction is particularly common with soft nucleophiles, such as organocuprates or enolates in the Michael addition. libretexts.org The initial adduct is an enolate, which is then protonated to give the final product.

Catalytic Hydrogenation and Reduction Pathways

Catalytic hydrogenation is a common method for reducing the carbon-carbon double bond of α,β-unsaturated carboxylic acids. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen gas.

The selective reduction of either the double bond or the carboxylic acid group can be achieved by choosing appropriate catalysts and reaction conditions. For instance, copper hydride (CuH) catalyzed reactions have been shown to selectively reduce the α,β-unsaturated bond of carboxylic acids to yield saturated aldehydes. nih.gov Biocatalytic methods using enzymes like carboxylic acid reductases (CARs) have also been developed for the reduction of α,β-unsaturated carboxylic acids to either allylic alcohols or saturated alcohols. rsc.orgmanchester.ac.uk

Kinetics of Liquid-Phase Hydrogenation

The kinetics of liquid-phase hydrogenation reactions are influenced by several factors, including catalyst concentration, hydrogen pressure, temperature, and the solvent used. teledos.gracademax.com Ensuring that the reaction is not limited by mass transfer of hydrogen from the gas phase to the liquid phase is crucial for obtaining reliable kinetic data. teledos.gr

Studies on the hydrogenation of various unsaturated compounds have shown that the nature of the solvent can significantly impact the reaction rate by affecting the competitive adsorption of the solvent and the reactant on the catalyst surface. osti.gov For example, in the hydrogenation of cyclohexene (B86901) over a Pd/alumina catalyst, non-polar solvents were found to decrease the surface coverage of the reactant due to competitive adsorption. osti.gov

The reaction rate can also be influenced by the concentration of the reactant. In some cases, the reaction rate is directly proportional to the reactant concentration at low concentrations, while becoming independent of the reactant concentration at higher concentrations. academax.com The apparent activation energy, which can be determined from the temperature dependence of the reaction rate, provides insight into the energy barrier of the reaction.

| Factor | Influence on Hydrogenation Kinetics | Example System |

| Catalyst Concentration | Reaction rate can be directly proportional to catalyst concentration. academax.com | Hydrogenation of 2,4-dinitrotoluene (B133949) with Raney Ni. academax.com |

| Hydrogen Pressure | Reaction rate is often proportional to hydrogen pressure. academax.com | Hydrogenation of 2,4-dinitrotoluene with Raney Ni. academax.com |

| Solvent | Can affect competitive adsorption and thus reaction rate. osti.gov | Hydrogenation of cyclohexene with Pd/alumina. osti.gov |

| Reactant Concentration | Reaction order can change with concentration. academax.com | Hydrogenation of 2,4-dinitrotoluene with Raney Ni. academax.com |

Heterogeneous Catalysis in Reduction of this compound Analogues

A variety of heterogeneous catalysts have been employed for the reduction of α,β-unsaturated carboxylic acids and their derivatives. Ruthenium complexes with specific diphosphane (B1201432) ligands have proven to be highly efficient for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. organic-chemistry.org Copper(I)/N-heterocyclic carbene complexes have also been used for the catalytic hydrogenation of α,β-unsaturated esters and amides. researchgate.net

The choice of catalyst can influence the selectivity of the reduction. For example, some catalysts may preferentially reduce the carbon-carbon double bond, while others might also reduce the carbonyl group. Biocatalytic systems, such as those using recombinant E. coli cells expressing a carboxylic acid reductase, have demonstrated the ability to perform multi-step hydrogenations, converting α,β-unsaturated carboxylic acids into the corresponding saturated primary alcohols. rsc.orgmanchester.ac.uk

| Catalyst System | Substrate Type | Product |

| Ruthenium-diphosphane complexes | α,β-unsaturated carboxylic acids | Saturated carboxylic acids (asymmetric) organic-chemistry.org |

| Copper(I)/N-heterocyclic carbene | α,β-unsaturated esters and amides | Saturated esters and amides researchgate.net |

| Copper hydride (CuH) | α,β-unsaturated carboxylic acids | Saturated β-chiral aldehydes nih.gov |

| Carboxylic Acid Reductase (CAR) - in vitro | α,β-unsaturated carboxylic acids | Allylic alcohols rsc.org |

| Carboxylic Acid Reductase (CAR) - in vivo (E. coli) | α,β-unsaturated carboxylic acids | Saturated primary alcohols rsc.orgmanchester.ac.uk |

Oxidation Reactions

The oxidation of this compound is a key aspect of its chemical profile, with significant implications for its environmental fate and synthetic applications. The presence of a carbon-carbon double bond and a carboxylic acid group provides multiple sites for oxidative attack.

Reactions with Ozone and Atmospheric Chemistry Implications

The reaction of this compound with ozone (O₃) is a primary degradation pathway in the troposphere. As an unsaturated organic compound, it can contribute to the formation of secondary organic aerosols (SOA), which have significant effects on air quality and climate. core.ac.uk The ozonolysis of α,β-unsaturated acids involves the electrophilic addition of ozone to the C=C double bond, leading to the formation of a primary ozonide (a 1,2,3-trioxolane). This intermediate is highly unstable and rapidly decomposes to form a carbonyl compound and a Criegee intermediate.

For this compound, the cleavage of the double bond would be expected to yield acetone (B3395972) and a Criegee intermediate derived from the carboxylic acid portion. The subsequent reactions of the Criegee intermediate are crucial for its atmospheric impact, as they can produce hydroxyl radicals (•OH) or react with other atmospheric species like water vapor and SO₂.

Estimation of Rate Coefficients for O₃ Reactions

Generally, electron-donating groups (like alkyl groups) increase the reactivity of the double bond towards ozone, while electron-withdrawing groups (like the carboxylic acid group, -COOH) decrease it. copernicus.org For comparison, the rate coefficient for the ozonolysis of 2,4,4-trimethyl-2-pentene, which has a similar substitution pattern but lacks the deactivating carboxylic acid group, can be considered.

A systematic study on alkene ozonolysis provides a method to estimate rate coefficients based on substituent groups. copernicus.org The presence of a -CR₁R₂R₃ group, such as the tert-butyl group in this compound, is associated with a significant negative effect on the reaction rate due to steric hindrance. copernicus.org Conversely, the methyl groups on the double bond would increase reactivity. The -COOH group itself is given a neutral value in some SAR models, but as part of an α,β-unsaturated system, it deactivates the double bond through electron withdrawal. copernicus.org

Table 1: Ozonolysis Rate Coefficients of Related Alkenes

| Compound | Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ | Reference |

| 4-Methyl-1-pentene | (8.23 ± 0.50) × 10⁻¹⁸ | researchgate.net |

| 2-Methyl-2-pentene | (4.54 ± 0.96) × 10⁻¹⁶ | researchgate.net |

| trans-2,2-Dimethyl-3-hexene | (3.38 ± 0.12) × 10⁻¹⁷ | researchgate.net |

| α-Pinene | (1.29 ± 0.16) × 10⁻¹⁶ | researchgate.net |

This interactive table provides reference values for understanding the potential reactivity of this compound.

Structure-Activity Relationships in Ozonolysis

Structure-Activity Relationships (SARs) are critical for understanding how molecular structure influences the rate of ozonolysis. For α,β-unsaturated carbonyl compounds, the reactivity towards ozone is generally lower than that of their non-oxygenated structural analogs. This deactivation is attributed to the electron-withdrawing inductive effect of the carbonyl moiety, which reduces the electron density of the olefinic bond. copernicus.org

In the case of this compound, the molecule features:

A tetrasubstituted double bond.

A carboxylic acid group conjugated with the double bond.

Bulky alkyl groups (one tert-butyl, two methyls).

Other Oxidative Transformations

Besides ozone, this compound can be oxidized in the atmosphere by other key oxidants, primarily the hydroxyl radical (•OH) and to a lesser extent, the nitrate (B79036) radical (NO₃).

The reaction with •OH radicals is a major atmospheric degradation pathway for most volatile organic compounds. rsc.orgcopernicus.org For this compound, the •OH radical can either add to the C=C double bond or abstract a hydrogen atom from the C-H bonds of the alkyl groups or the carboxylic acid. mdpi.com H-abstraction from the tert-butyl group is a likely pathway. copernicus.org These reactions lead to the formation of carbon-centered radicals that rapidly react with molecular oxygen (O₂) to form peroxy radicals (RO₂), initiating complex reaction chains that contribute to the formation of ozone and secondary organic aerosols. rsc.org

Radical Reactions and Polymerization Potential

The double bond in this compound makes it susceptible to radical addition reactions. This reactivity also suggests a potential for polymerization. However, the steric hindrance caused by the bulky tert-butyl group and the two methyl groups around the double bond significantly impacts this potential.

While many α,β-unsaturated carboxylic acids can undergo radical polymerization, monomers with significant substitution on the double bond, like this compound, are generally difficult to homopolymerize. nih.gov The steric bulk hinders the approach of a growing polymer chain to the monomer's double bond.

Despite the difficulty in homopolymerization, copolymerization with less sterically hindered monomers is a viable option. For example, 2,4,4-trimethylpentene-1 has been shown to undergo complex-radical copolymerization with maleic anhydride, indicating that even sterically crowded alkenes can be incorporated into polymer chains. researchgate.net An acid-triggered Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could also be a potential method to achieve controlled polymerization. d-nb.info

Derivatization for Downstream Synthetic Utility

The structure of this compound offers two main functional groups for derivatization: the carboxylic acid and the carbon-carbon double bond. These sites allow for a variety of chemical modifications to produce compounds for downstream applications.

Reactions of the Carboxylic Acid Group:

Esterification: The carboxylic acid can be converted to esters by reacting with various alcohols under acidic conditions. These esters may have applications as fragrances, solvents, or plasticizers.

Amide Formation: Reaction with amines, often in the presence of a coupling agent, yields amides. These derivatives can be intermediates in the synthesis of more complex molecules with potential biological activity.

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acid chloride, which can then be used to form esters, amides, and other acyl derivatives under milder conditions.

Reactions of the Double Bond:

Hydrogenation: The C=C double bond can be reduced to a single bond through catalytic hydrogenation, yielding the saturated carboxylic acid, 2,4,4-trimethylpentanoic acid.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond would produce a dihalo-substituted carboxylic acid.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would form an epoxide, a versatile intermediate for further synthetic transformations.

The synthesis of other chiral pentenoic acids has been demonstrated using chiral auxiliaries, suggesting that asymmetric synthesis could be employed to create specific stereoisomers of derivatives of this compound for applications in pharmaceuticals or materials science. wikipedia.org

Spectroscopic Characterization and Structural Elucidation of 2,4,4 Trimethylpent 2 Enoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of organic molecules, offering deep insights into the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Chemical Shift Assignments for (E)-2,4,4-Trimethylpent-2-enoic Acid and Related En-oic Acids

The ¹H and ¹³C NMR spectra of (E)-2,4,4-trimethylpent-2-enoic acid provide a definitive fingerprint of its structure. In ¹H NMR, the chemical shifts, splitting patterns, and integration values of the proton signals reveal the connectivity and electronic environment of the hydrogen atoms. For instance, the vinylic proton typically appears in the downfield region, influenced by the electron-withdrawing carboxylic acid group.

Similarly, ¹³C NMR spectroscopy maps the carbon framework of the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the unambiguous identification of each carbon atom, including quaternary carbons which lack directly attached protons. careerendeavour.com The carbonyl carbon of the carboxylic acid, for example, is characteristically found at the low-field end of the spectrum. The chemical shifts for related en-oic acids, such as (E)-pent-2-enoic acid, offer a comparative basis for understanding the electronic effects of the alkyl substituents. dergipark.org.tr

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for α,β-Unsaturated Carboxylic Acids careerendeavour.comoregonstate.edu

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 165 - 185 |

| Vinylic (=CH) | 5.5 - 7.5 | 120 - 150 |

| Allylic (-C-C=C) | 1.8 - 2.5 | 20 - 40 |

| Alkyl (C-H) | 0.8 - 1.7 | 10 - 50 |

Note: The exact chemical shifts are dependent on the specific molecular structure and the solvent used.

Elucidation of Stereochemistry (E/Z Isomerism) via NMR Techniques

NMR spectroscopy is a powerful tool for distinguishing between E (entgegen) and Z (zusammen) isomers of alkenes. The spatial relationship between substituents on the double bond influences the magnetic environment of nearby nuclei, leading to distinct differences in their NMR spectra.

For 2,4,4-trimethylpent-2-enoic acid, the relative stereochemistry of the methyl group and the carboxylic acid group around the C2=C3 double bond can be determined. Key NMR parameters for this elucidation include:

Nuclear Overhauser Effect (NOE): NOE is the transfer of nuclear spin polarization from one nucleus to another through space. In an NOE experiment, irradiation of a specific proton will enhance the signals of protons that are physically close to it, typically within 5 Å. For the E-isomer, an NOE would be expected between the vinylic proton and the methyl group at C2, whereas for the Z-isomer, an NOE would be observed between the vinylic proton and the methylene (B1212753) protons of the substituent at C3.

Coupling Constants (J-values): The magnitude of the coupling constant between vinylic protons can also provide stereochemical information, although this is not directly applicable to this compound due to the substitution pattern. However, long-range couplings can sometimes offer clues.

Chemical Shifts: The chemical shifts of the carbons and protons attached to the double bond are often different for E and Z isomers due to anisotropic effects.

Two-Dimensional NMR Methodologies for Structural Confirmation

Two-dimensional (2D) NMR experiments provide a more detailed picture of the molecular structure by showing correlations between different nuclei. emerypharma.comharvard.edu These techniques are invaluable for confirming the assignments made from 1D NMR spectra and for piecing together complex molecular frameworks. emerypharma.com

Common 2D NMR experiments used for structural confirmation include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment provides the same through-space correlation information as 1D NOE but for all protons in the molecule simultaneously. harvard.edu

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. upi.edu When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. upi.edu The absorption of this radiation is recorded as a spectrum, with characteristic peaks corresponding to different functional groups.

For this compound, the FT-IR spectrum would be expected to show key absorption bands for the carboxylic acid and the carbon-carbon double bond. upi.edu

Table 2: Characteristic FT-IR Absorption Frequencies for this compound dergipark.org.trupi.edu

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |

| Carbonyl (C=O) | Stretching | 1680 - 1720 |

| Carbon-Carbon Double Bond (C=C) | Stretching | 1620 - 1680 |

| Carbon-Oxygen (C-O) | Stretching | 1210 - 1320 |

| Vinylic C-H | Bending (out-of-plane) | 880 - 980 |

The broad O-H stretch is a hallmark of the hydrogen-bonded dimer that carboxylic acids typically form in the condensed phase. The position and shape of these bands can provide further structural insights. dergipark.org.tr

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound (molar mass: 142.20 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov The molecule would also undergo characteristic fragmentation upon ionization. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, mass 17) and the loss of a carboxyl group (•COOH, mass 45). The fragmentation of the alkyl chain would also produce a series of characteristic peaks.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of the atoms in the crystal lattice.

For this compound, a successful X-ray crystallographic analysis would provide highly accurate bond lengths, bond angles, and torsional angles. It would also definitively establish the E/Z stereochemistry of the double bond and reveal how the molecules pack in the solid state, including any intermolecular interactions such as hydrogen bonding between the carboxylic acid groups to form dimers. researchgate.net The Cambridge Structural Database can be a resource for existing crystal structures. nih.gov

Computational Chemistry and Theoretical Studies of 2,4,4 Trimethylpent 2 Enoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. For 2,4,4-trimethylpent-2-enoic acid, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its optimized molecular geometry. dergipark.org.trdergipark.org.tr This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable three-dimensional structure of the molecule.

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, a HOMO-LUMO analysis would identify the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks. The HOMO is often localized on the electron-rich parts of a molecule, while the LUMO is typically found on the electron-deficient regions.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netresearchgate.net These descriptors provide a more quantitative measure of reactivity than the HOMO-LUMO gap alone.

| Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

This table outlines the standard formulas used to calculate global reactivity descriptors from HOMO and LUMO energies.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govchemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations could be used to investigate its conformational landscape. The molecule possesses several rotatable bonds, and MD simulations would reveal the preferred conformations (rotamers) and the energy barriers between them. rsc.org This is particularly relevant for understanding the flexibility of the alkyl chain and the orientation of the carboxylic acid group. Studies on similar molecules, like acetic acid, have shown that both syn and anti conformations of the carboxylic acid group can exist in solution. nih.govchemrxiv.org MD simulations would clarify the conformational preferences of this compound in different solvent environments.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. For this compound, DFT calculations could be used to predict its vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. dergipark.org.trnih.gov

The calculated vibrational frequencies would correspond to the different vibrational modes of the molecule, such as the C=O and C=C stretching frequencies, which are characteristic of α,β-unsaturated carboxylic acids. dergipark.org.tr Similarly, the predicted ¹H and ¹³C NMR chemical shifts would provide a theoretical spectrum that could be compared with experimentally obtained spectra for structural elucidation. Discrepancies between the predicted and experimental spectra can often be resolved by considering different conformations or solvent effects in the calculations.

Mechanistic Modeling of Reactions Involving this compound

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as additions to the carbon-carbon double bond or reactions at the carboxylic acid group, DFT calculations can be used to model the reaction pathways. nih.govlibretexts.org

This involves locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating the activation energies. nih.gov By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For example, in the case of α,β-unsaturated carbonyl compounds, mechanistic studies have investigated the competition between 1,2- and 1,4-addition reactions. nih.govresearchgate.net Similar computational studies on this compound would provide valuable insights into its reactivity and the types of products that would be formed in various chemical transformations. Theoretical studies on the decarboxylation of α,β-unsaturated acids have also provided detailed mechanistic insights. rsc.orgyoutube.com

Potential Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Molecules

In organic synthesis, compounds that serve as "building blocks" are fundamental starting materials used to construct more complex molecular architectures. While the direct application of 2,4,4-trimethylpent-2-enoic acid in the total synthesis of complex natural products is not extensively documented, its structure contains key functional groups—a carboxylic acid and a carbon-carbon double bond—that are highly valuable in synthetic chemistry.

The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. The α,β-unsaturated nature of the carbon-carbon double bond allows for a range of addition reactions, including conjugate additions, which are powerful tools for carbon-carbon bond formation. The significant steric hindrance provided by the tert-butyl group at the 4-position can influence the stereochemical outcome of reactions, a desirable trait in the synthesis of complex, stereochemically rich molecules. Biomimetic synthesis, which takes inspiration from biosynthetic pathways in nature, often relies on the strategic use of such building blocks to efficiently construct intricate molecular frameworks engineering.org.cn. The principles of biomimetic synthesis underscore the potential for molecules like this compound to serve as precursors in the assembly of biologically active compounds engineering.org.cn.

Applications in Catalysis and Reaction Development

The reactivity of this compound and its derivatives makes them relevant in the field of catalysis, both as substrates that can be transformed and as precursors to ligands that can influence catalytic processes.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The Mizoroki-Heck reaction, for instance, couples unsaturated halides with alkenes. wikipedia.orgyoutube.com As an alkene, this compound could potentially participate in such reactions. The general mechanism of the Heck reaction involves the oxidative addition of palladium(0) to an aryl or vinyl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the palladium(0) catalyst wikipedia.org.

Another important class of palladium-catalyzed reactions is catalytic hydrogenation. While palladium on carbon (Pd/C) is a common catalyst for the reduction of alkenes, the steric hindrance around the double bond in this compound would likely influence the reaction conditions required for its hydrogenation masterorganicchemistry.comnih.gov. The selective reduction of the C=C double bond in the presence of the carboxylic acid is a feasible transformation chemmethod.com. Furthermore, the reductive Heck reaction, a variant that forges alkyl-aryl linkages from alkenes, represents another potential transformation for this substrate, although the steric bulk at the β-position could impact reaction efficiency nih.gov.

While new catalytic cycles based directly on this compound are not prominent in the literature, its derivatives, particularly those based on the 2,4,4-trimethylpentyl structure, play a significant role in catalysis. The phosphinic acid derivative, bis(2,4,4-trimethylpentyl)phosphinic acid, is not only used in metal extraction but also finds application as a ligand in catalysis. For example, it has been used as a surface passivating ligand in the synthesis of nanocrystals and as a ligand in supercritical fluid extraction processes biosynth.comchemicalbook.com. The bulky, branched alkyl groups of this ligand can influence the solubility, stability, and activity of metal catalysts, thereby modulating the outcome of catalytic reactions.

Precursor in the Synthesis of Specialty Chemicals

The carbon skeleton of this compound is a key feature in several specialty chemicals, where it imparts properties such as solubility in organic media and steric bulk.

A significant application of the 2,4,4-trimethylpentyl structure is in the synthesis of the organophosphorus compound bis(2,4,4-trimethylpentyl)phosphinic acid, commercially known as Cyanex 272. This compound is a highly effective and selective extractant used in hydrometallurgy, particularly for the separation of cobalt from nickel in sulfate and chloride media researchgate.netresearchgate.net.

The synthesis of bis(2,4,4-trimethylpentyl)phosphinic acid typically starts with diisobutylene, a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene, which shares the same carbon skeleton as this compound google.com. The process involves the reaction of diisobutylene with a phosphorus source, such as sodium hypophosphite, in the presence of a radical initiator. This reaction forms the P-C bonds, creating the final phosphinic acid product. The bulky and branched alkyl groups of Cyanex 272 are crucial for its function, rendering it soluble in organic solvents and providing the steric properties necessary for selective metal chelation .

| Starting Material | Reagents | Key Product | Application |

| Diisobutylene | Sodium Hypophosphite, Radical Initiator | Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) | Metal extraction (e.g., Co/Ni separation) |

Keto-esters are valuable synthetic intermediates due to the presence of two distinct carbonyl functionalities, making them versatile precursors for a wide range of more complex molecules, including many natural products google.comnih.govbeilstein-journals.org. There are several general synthetic strategies to produce β-keto esters, a common class of keto-esters google.comorganic-chemistry.orgrsc.org.

Material Science Relevance (e.g., as a monomer or functional group in polymer research)

The application of this compound in the field of material science, particularly as a monomer or as a means to introduce specific functional groups in polymer research, is not extensively documented in publicly available scientific literature. While chemical suppliers may classify it under categories such as "Material Building Blocks" or "Polymer Science," detailed research findings, specific examples of its use in polymerization, or analyses of polymers derived from it are scarce.

However, the molecule's inherent chemical structure provides a basis for discussing its theoretical potential in these applications. This compound possesses two key functional groups that are highly relevant to polymer chemistry: a carboxylic acid group (-COOH) and a carbon-carbon double bond (C=C).

Theoretical Potential as a Monomer:

The presence of a polymerizable carbon-carbon double bond suggests that this compound could theoretically act as a monomer in addition polymerization reactions. This process would involve the breaking of the double bond to form a long-chain polymer. The bulky 2,4,4-trimethylpentyl group would be a significant feature of such a polymer, likely imparting specific physical properties.

Steric Hindrance: The bulky tert-butyl group at the 4-position and the two methyl groups at the 2- and 4-positions would create considerable steric hindrance around the polymer backbone. This could potentially lead to polymers with:

Increased rigidity and thermal stability.

Lower density compared to polymers with less bulky side chains.

Altered solubility in various organic solvents.

Potential for Introducing Functional Groups:

Adhesion: The polar carboxylic acid group could enhance the adhesion of the polymer to various substrates.

Cross-linking: The acid group could serve as a site for cross-linking reactions, which would create a more robust polymer network.

Hydrophilicity: The presence of carboxylic acid groups could increase the hydrophilicity and modify the surface properties of the resulting material.

While these applications are chemically plausible based on the structure of this compound, it is crucial to reiterate that this remains a theoretical discussion. There is a clear absence of dedicated research to confirm or detail these potential uses in material science. Further investigation and empirical studies would be required to validate its utility as a monomer and to characterize the properties of any resulting polymers.

Environmental and Advanced Analytical Research Aspects

Environmental Fate and Transformation Pathways of Related Unsaturated Compounds

The environmental persistence and transformation of unsaturated carboxylic acids, such as 2,4,4-trimethylpent-2-enoic acid, are governed by a variety of biotic and abiotic processes. The structural features of these molecules, including the carbon-carbon double bond and branching, significantly influence their reactivity and degradation pathways in the environment.

Unsaturated fatty acids, when emitted into the atmosphere, can undergo photo-oxidation at their double bonds. This process can lead to the formation of various oxidation products, including dicarboxylic acids acs.org. For instance, the photo-oxidation of oleic and linoleic acids can produce azelaic acid nih.gov. In the marine environment, a proposed photo-induced oxidative reaction scheme for unsaturated fatty acids involves their transformation into ω-oxocarboxylic acids acs.org.

In aquatic systems, the fate of compounds like this compound can be influenced by microbial degradation. Studies on aminopolycarboxylic acids (APCAs) have shown that some are readily biodegradable by bacteria under both oxic and anoxic conditions, while for others, photodegradation of their metal complexes is the primary elimination pathway nih.gov. The presence of branching in the carbon chain, a key feature of this compound, can affect the rate and mechanism of microbial degradation. Research on branched-chain fatty acids indicates that they can be metabolized by microorganisms, although the pathways may differ from those of straight-chain acids nih.govmdpi.com.

The α,β-unsaturation in this compound makes it susceptible to conjugate addition reactions libretexts.org. In the presence of strong bases, α,β- and β,γ-unsaturated carboxylic acids can interconvert through double bond migration libretexts.org. Furthermore, under acidic conditions, the double bond can interact with the carboxyl group, potentially leading to lactone formation, especially if a five- or six-membered ring can be formed libretexts.org.

Advanced Analytical Techniques for Detection and Quantification

The accurate detection and quantification of this compound and its transformation products in environmental matrices necessitate the use of advanced analytical techniques. The choice of method often depends on the concentration of the analyte and the complexity of the sample matrix.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds, including fatty acids and their derivatives. For the analysis of carboxylic acids like this compound, derivatization is often required to increase their volatility and improve chromatographic performance mdpi.comstackexchange.com. Common derivatization reagents include pentafluorobenzyl bromide (PFBBr) nih.gov.

The analysis of branched-chain fatty acids by GC-MS can be challenging due to potential co-elution with other fatty acid isomers acs.org. However, chemical ionization (CI) mass spectrometry can help resolve co-eluting peaks by mass, and tandem mass spectrometry (MS/MS) can provide structural information for unambiguous identification of branch positions acs.org. This technique is crucial for studying the formation of oligomers, which can result from the polymerization of unsaturated precursors.

A summary of GC-MS parameters for the analysis of related compounds is presented in the table below.

| Parameter | Setting | Reference |

| Column | DB-225ms | nih.gov |

| Derivatization | Pentafluorobenzyl bromide (PFBBr) | nih.gov |

| Ionization | Chemical Ionization (CI) | acs.org |

| Detection | Mass Spectrometry (MS), Tandem MS (MS/MS) | acs.org |

This table summarizes typical GC-MS conditions for the analysis of branched-chain fatty acids, which can be adapted for this compound.

High-performance liquid chromatography (HPLC) is another versatile technique for the analysis of carboxylic acids, particularly for non-volatile or thermally labile compounds nih.govsielc.comepa.gov. A significant advantage of HPLC is that derivatization is not always necessary, simplifying sample preparation nih.gov.

For α,β-unsaturated carboxylic acids, reversed-phase HPLC with UV detection is a common approach sielc.com. The selection of the stationary phase, mobile phase composition, and detector wavelength is critical for achieving good separation and sensitivity sielc.comepa.gov. For trace analysis in complex matrices, coupling HPLC with mass spectrometry (LC-MS) provides enhanced selectivity and lower detection limits nih.gov. Pre-column derivatization with fluorescent tags can also be employed to increase sensitivity in HPLC analysis nih.gov.

The following table outlines typical HPLC conditions for the analysis of related carboxylic acids.

| Parameter | Setting | Reference |

| Column | Newcrom BH, C18 | sielc.comepa.gov |

| Mobile Phase | Water/Acetonitrile with buffer | sielc.comepa.gov |

| Detection | UV (200-283 nm), Fluorescence, MS | sielc.comepa.govnih.gov |

| Derivatization | o-phthaldialdehyde (for fluorescence) | nih.gov |

This table provides a summary of HPLC conditions that can be applied to the analysis of this compound, based on methods for other carboxylic acids.

Research on Degradation Mechanisms in Environmental Contexts

Understanding the degradation mechanisms of this compound is essential for predicting its environmental impact. The primary degradation pathways are expected to be microbial degradation and photodegradation, influenced by the compound's structure.

Microbial degradation of branched-chain carboxylic acids has been observed in various environments nih.gov. The presence of branching can influence the metabolic pathway, potentially leading to the formation of different intermediates compared to straight-chain analogues nih.govresearchgate.net. Some microorganisms are capable of utilizing branched-chain amino acids, which are structurally related to branched-chain carboxylic acids, indicating the potential for microbial breakdown of such compounds mdpi.com. The degradation of α,β-unsaturated carboxylic acids can be initiated by the hydration of the double bond or by reductive processes under anaerobic conditions acs.orgnih.gov.

Photodegradation is another significant environmental sink for unsaturated organic compounds. The photocatalyzed functionalization of alkenoic acids can occur through the addition of radicals onto the C=C double bond nih.govnih.gov. In the context of this compound, this could lead to a variety of transformation products.

The decarboxylation of α,β-unsaturated carboxylic acids is a potential degradation pathway, especially under thermal or acidic conditions stackexchange.com. This reaction proceeds through the loss of carbon dioxide and can be influenced by substitutions on the carbon chain stackexchange.com.

Advanced Research Topics and Future Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Current research is actively seeking to move beyond traditional synthetic methods for producing 2,4,4-trimethylpent-2-enoic acid and its precursors. The focus is on developing greener, more atom-economical processes. A key starting material, 2,4,4-trimethyl-1-pentene, can be synthesized from inexpensive and readily available feedstocks like tert-butanol (B103910) or isobutanol. google.com Patented methods describe a closed reaction system using sulfuric acid or a strong acid polymer resin as a catalyst at temperatures between 60-95°C, achieving yields as high as 95% without the need for extensive distillation and purification. google.com This approach highlights a move towards more sustainable and efficient manufacturing of key intermediates.

Further advancements aim to leverage novel catalytic systems and reaction conditions to improve yields and minimize waste. For instance, the development of metal-free processes, as demonstrated in the synthesis of other complex organic acids, showcases a trend towards environmentally benign methodologies. rsc.org These methods often feature high selectivity and atom economy, avoiding the need for chromatographic purification and the isolation of hazardous intermediates. rsc.org

Exploration of Biological Interactions (in vitro mechanistic studies, excluding clinical)

While clinical studies are outside the scope of this article, in vitro research into the biological interactions of this compound and its derivatives is a burgeoning field. The structural motifs present in this compound are of interest in medicinal chemistry. For example, the translocator protein 18 kDa (TSPO), a target for various diagnostic and therapeutic agents, is often targeted by ligands with structures that can be conceptually related to derivatives of this compound. researchgate.net Research into radiolabeled ligands for TSPO, used in Positron Emission Tomography (PET), underscores the importance of understanding how such molecules interact with biological systems at a molecular level. researchgate.net

In vitro studies are crucial for elucidating the mechanisms of action of these compounds. For example, understanding how a molecule binds to a protein like TSPO can inform the design of new compounds with improved affinity and selectivity. researchgate.net These mechanistic studies provide the fundamental knowledge required for the rational design of new molecules with specific biological functions.

Investigation of Stereoselective Transformations for Accessing Chiral Scaffolds

The creation of chiral molecules with specific three-dimensional arrangements is a cornerstone of modern drug discovery and materials science. Research into the stereoselective transformations of molecules related to this compound is an active area of investigation. For example, the highly diastereoselective synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol has been achieved using ketoreductase (KRED) catalysis. nih.gov This biocatalytic approach allows for the creation of a specific stereoisomer with high precision (∼98:2 dr). nih.gov

Such stereoselective methods are critical for building complex chiral scaffolds. The development of asymmetric hydrogenation using chiral catalysts is another powerful tool. researchgate.net For instance, a chiral spiro iridium catalyst has been used for the highly efficient asymmetric hydrogenation of ketoacids, yielding optically active hydroxy acids with excellent enantioselectivities (up to >99% ee). researchgate.net These advanced synthetic techniques could be adapted to produce chiral derivatives of this compound, opening up new possibilities for its application in stereospecific contexts.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms represents a paradigm shift in how molecules are made. chemrxiv.orgmdpi.com These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput synthesis and optimization. rsc.orgchemrxiv.orgmdpi.com The continuous synthesis of target compounds under controlled and mild conditions is a key advantage of flow chemistry. mdpi.com

Automated synthesis platforms can significantly accelerate the discovery and development of new molecules. chemrxiv.orgnih.gov For example, the use of automated iterative cross-coupling has been shown to decrease cycle times by an order of magnitude compared to previous methods. chemrxiv.org Similarly, the automated synthesis of complex molecules like prexasertib (B560075) has been achieved using multistep solid-phase chemistry in a continuous-flow fashion. nih.gov These platforms often utilize sophisticated software and robotics to perform reactions, purifications, and analyses in a fully automated sequence. nih.govnih.gov The principles demonstrated in these systems could be applied to the synthesis and derivatization of this compound, enabling rapid exploration of its chemical space.

Table 1: Comparison of Synthesis Methodologies

| Feature | Traditional Batch Synthesis | Flow Chemistry | Automated Synthesis |

|---|---|---|---|

| Control | Limited | High | High |

| Safety | Potential for hazards with large volumes | Enhanced due to small reaction volumes | Enhanced with enclosed systems |

| Scalability | Can be challenging | Generally straightforward | High-throughput for discovery |

| Efficiency | Can be lower | Often higher yields and purity | Rapid optimization and synthesis |

| Reproducibility | Variable | High | High |

Computational Design of New Reactions and Derivatizations

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These methods allow for the in-silico design of new reactions and the prediction of the properties of novel derivatives before they are synthesized in the lab. For this compound, computational approaches can be used to explore potential reaction pathways, predict the reactivity of different functional groups, and design new derivatives with desired electronic or steric properties.

By simulating reaction mechanisms, chemists can gain insights into the transition states and intermediates involved, helping to optimize reaction conditions for higher yields and selectivity. Furthermore, computational screening of virtual libraries of derivatives can identify candidates with promising properties for specific applications, thereby streamlining the experimental workflow and reducing the time and resources required for discovery.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4,4-trimethyl-1-pentene |

| tert-butanol |

| isobutanol |

| sulfuric acid |

| trans-3-Amino-2,2,4,4-tetramethylcyclobutanol |

Q & A

Q. What spectroscopic methods are recommended for confirming the structure of 2,4,4-Trimethylpent-2-enoic acid?

- Methodological Answer : Combine 1H/13C NMR to identify methyl group environments (δ 1.2–1.5 ppm for CH3), the α,β-unsaturated carboxylic acid (δ 5.5–6.5 ppm for alkene protons, δ ~170 ppm for carbonyl carbon), and branching patterns. IR spectroscopy verifies the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹). Mass spectrometry (EI-MS) confirms molecular weight (142.20 g/mol) and fragmentation patterns .

Q. How should this compound be stored to maintain stability?

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer : A common approach involves acid-catalyzed dehydration of 3-hydroxy-2,4,4-trimethylpentanoic acid. Alternatively, Knoevenagel condensation between trimethylacetaldehyde and malonic acid derivatives can yield the α,β-unsaturated acid. Optimize reaction conditions (e.g., toluene reflux with p-TsOH) to minimize side products like cyclization derivatives .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported physicochemical properties of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate bond lengths, angles, and electronic properties (e.g., HOMO-LUMO gaps) for comparison with experimental data. Quantitative Structure-Property Relationship (QSPR) models, trained on datasets from quantum chemistry and statistical thermodynamics, predict boiling points, solubility, and logP values when experimental data are lacking .

Q. What strategies mitigate challenges in stereochemical analysis of this compound derivatives?

Q. How do steric and electronic effects influence the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : The electron-deficient α,β-unsaturated carbonyl acts as a dienophile. Steric hindrance from 2,4,4-trimethyl groups slows reactivity with bulky dienes. Use kinetic studies (e.g., UV-Vis monitoring) and DFT transition-state modeling to optimize reaction conditions (e.g., Lewis acid catalysis) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

- Methodological Answer : Re-evaluate purity via HPLC-MS to rule out contaminants (e.g., isomers or degradation products). Conduct in vitro assays (e.g., Ames test for mutagenicity) under standardized conditions. Compare results with computational toxicology predictions (e.g., OECD QSAR Toolbox) .